1-(Pyrazin-2-yl)propan-2-amine

Organic Synthesis Medicinal Chemistry Material Science

1-(Pyrazin-2-yl)propan-2-amine (CAS: 885275-33-2), also known as α-Methyl-2-pyrazineethanamine, is a heterocyclic amine characterized by a pyrazine ring substituted with a propan-2-amine side chain. It is a valuable intermediate and building block in organic synthesis, particularly for constructing more complex molecules in pharmaceutical and agrochemical research.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 885275-33-2
Cat. No. B1317342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)propan-2-amine
CAS885275-33-2
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(CC1=NC=CN=C1)N
InChIInChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3
InChIKeyNUCGDQSFJGMQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)propan-2-amine (CAS 885275-33-2): A Heterocyclic Amine Building Block for Medicinal Chemistry


1-(Pyrazin-2-yl)propan-2-amine (CAS: 885275-33-2), also known as α-Methyl-2-pyrazineethanamine, is a heterocyclic amine characterized by a pyrazine ring substituted with a propan-2-amine side chain [1]. It is a valuable intermediate and building block in organic synthesis, particularly for constructing more complex molecules in pharmaceutical and agrochemical research . Its structure imparts specific reactivity, making it a versatile component in drug discovery efforts [2].

Procurement Risks of Substituting 1-(Pyrazin-2-yl)propan-2-amine with Generic Analogs


The critical limitation in directly substituting 1-(Pyrazin-2-yl)propan-2-amine is the absence of publicly available, high-strength, quantitative, and comparative biological or physicochemical data against its closest analogs. While the compound serves as a key intermediate, its differentiation currently relies more on its unique structural features—a pyrazine core with a propan-2-amine side chain—which can lead to different reactivity and target interactions compared to similar pyrazine derivatives . A notable lack of publicly reported IC50, Ki, or other activity data for this specific compound in common databases (e.g., BindingDB, ChEMBL) suggests that its procurement is primarily driven by specific synthetic routes rather than a proven, superior performance profile [1]. Therefore, substituting with a seemingly similar analog without experimental validation poses a significant risk of project failure, as even minor structural changes (e.g., side chain length or position) can profoundly impact activity in pyrazine-based molecules [2].

Quantitative Differentiation of 1-(Pyrazin-2-yl)propan-2-amine for Scientific Selection


Comparative Purity and Physical State for Reliable Synthesis and Assay Development

The commercially available 1-(Pyrazin-2-yl)propan-2-amine (CAS: 885275-33-2) is supplied with a minimum purity specification of 95% and exists as a liquid at 20°C . In contrast, the structurally analogous 1-(pyrazin-2-yl)ethanamine (CAS: 179323-60-5) is reported with a melting point of 184-186°C , indicating it is a solid at standard laboratory temperatures. This physical state difference is a critical factor for ease of handling, solubility, and formulation during experimental workflows.

Organic Synthesis Medicinal Chemistry Material Science

Structural Impact on Predicted Lipophilicity (LogP) for Drug-Likeness

The predicted octanol-water partition coefficient (LogP) for 1-(Pyrazin-2-yl)propan-2-amine is reported as 1.07 . This value falls within a favorable range for drug-likeness (typically LogP < 5) and is higher than that of its shorter-chain analog, 1-(pyrazin-2-yl)ethanamine, which has a predicted LogP of 0.30 . This increased lipophilicity is a direct consequence of the additional methylene group and can influence membrane permeability and distribution.

Medicinal Chemistry Drug Design ADME

Class-Level Inference from ATR Kinase Inhibitor Patent Activity

While no direct activity data is available for the specific target compound, patents on pyrazin-2-amine derivatives as inhibitors of ATR protein kinase provide strong class-level evidence for the potential of this scaffold [1]. The ATR kinase pathway is a critical target in oncology. The disclosed compounds, which share the core pyrazin-2-amine motif, demonstrate that modifications to the amine side chain, such as the propan-2-amine group in the target compound, are key structural features explored for optimizing potency and selectivity against ATR. The presence of this specific motif in the target compound positions it as a relevant building block for medicinal chemists aiming to design novel ATR inhibitors.

Cancer Therapeutics Kinase Inhibition DNA Damage Response

Recommended Application Scenarios for Procuring 1-(Pyrazin-2-yl)propan-2-amine (885275-33-2)


Scaffold for ATR Kinase Inhibitor Development in Oncology Research

Based on class-level patent evidence demonstrating the utility of pyrazin-2-amines as ATR kinase inhibitors [1], this compound is best utilized as a key synthetic intermediate for exploring structure-activity relationships (SAR) around the amine side chain. Its specific propan-2-amine motif can be used to build a focused library of analogs to optimize for potency and selectivity against the ATR target, which is highly relevant for cancer drug discovery.

Reagent for Physicochemical Property Optimization via Side Chain Extension

The quantitative comparison of predicted LogP values indicates that 1-(Pyrazin-2-yl)propan-2-amine (LogP ~1.07) can be selected over the shorter-chain 1-(pyrazin-2-yl)ethanamine (LogP ~0.30) when a project requires a moderately increased lipophilicity. This application is relevant for medicinal chemists seeking to tune the ADME properties of a lead compound by introducing a slightly more hydrophobic building block.

Use as a Versatile Liquid Intermediate in High-Throughput Chemistry

The physical state of 1-(Pyrazin-2-yl)propan-2-amine as a liquid at ambient temperature provides a distinct advantage for automated liquid handling systems and high-throughput experimentation. This application scenario is ideal for medicinal chemistry groups or CROs that prioritize ease of dispensing and formulation in parallel synthesis or rapid library generation, where handling solid analogs introduces additional steps and potential inaccuracies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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